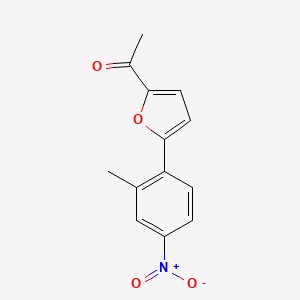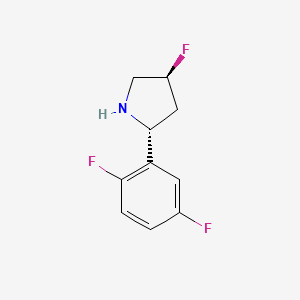
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of fluorine atoms on both the phenyl and pyrrolidine rings, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine typically involves the use of chiral starting materials and selective fluorination reactions. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and fluorine content make it valuable for the development of new materials and catalysts .
Biology
In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development .
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(3-(®-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-hydroxypyrrolidine-1-carboxamide
- 5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is unique due to its specific stereochemistry and the presence of multiple fluorine atoms.
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-6-1-2-9(13)8(3-6)10-4-7(12)5-14-10/h1-3,7,10,14H,4-5H2/t7-,10+/m0/s1 |
InChI Key |
SMQYQMQTCFRHEJ-OIBJUYFYSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C2=C(C=CC(=C2)F)F)F |
Canonical SMILES |
C1C(CNC1C2=C(C=CC(=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B11767834.png)
![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)
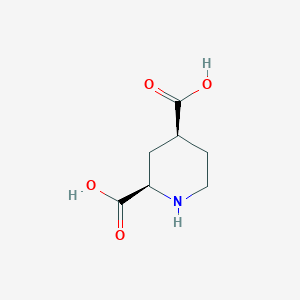
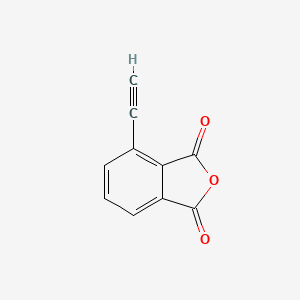

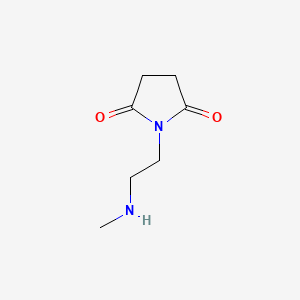
![1-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11767855.png)
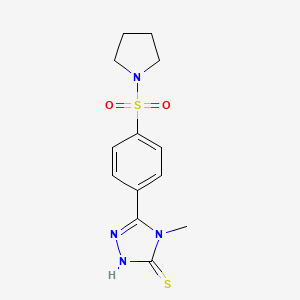
![(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B11767863.png)
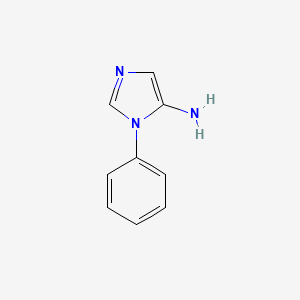
![Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11767881.png)

